8-Hydroxymethyl guanosine

TLR7 agonism immunostimulation nucleoside analog

Standard guanosine analogs degrade rapidly or induce broad cytokine profiles, confounding immune studies. 8-Hydroxymethyl guanosine (8-HMG) solves this as a monosubstituted C8-guanosine analog with a forced syn conformation. - **TLR7 selectivity:** Induces type I IFNs with lower IL-6, TNF-α, and no IL-1α vs. disubstituted analogs. - **Metabolic stability:** Not a PNP substrate; serum-stable nucleoside remains active. - **Structural probe:** Drives syn glycosidic bond for crystallography and G-quadruplex studies. Available from BenchChem with immediate shipping.

Molecular Formula C11H15N5O6
Molecular Weight 313.27 g/mol
Cat. No. B12393165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymethyl guanosine
Molecular FormulaC11H15N5O6
Molecular Weight313.27 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O
InChIInChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6?,7+,10-/m1/s1
InChIKeyPQGSVCVISXGQOL-RBMDGXLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxymethyl Guanosine: C8-Modified Nucleoside for Immunomodulation


8-Hydroxymethyl guanosine (CAS 54898-41-8) is a C8-substituted guanosine ribonucleoside analog with the molecular formula C₁₁H₁₅N₅O₆ and a molecular weight of 313.27 g/mol . It belongs to the class of purine nucleoside analogs characterized by a hydroxymethyl modification at the 8-position of the guanine base . This compound has been studied for its immunostimulatory activity, which is mediated through activation of Toll-like receptor 7 (TLR7), triggering downstream signaling cascades that induce type I interferons and other cytokines [1].

TLR7 pathway agonist study fit; monosubstituted C8-guanosine analog
Metabolic stability research: resistance to PNP salvage and enhanced serum stability context
Conformational probe: syn glycosidic bond preference for structural biology and TLR7 binding studies

8-Hydroxymethyl Guanosine: Why Substitution Fails


Within the broader class of immunostimulatory guanosine analogs, substitution at the C8 position profoundly modulates the compound's interaction with Toll-like receptor 7 (TLR7) [1]. Generic substitution fails because even minor structural variations—such as the presence of a hydroxymethyl versus an oxo group at C8, or the absence of an N7 substituent—result in distinct hydrogen-bonding networks and conformational preferences that directly impact TLR7 binding affinity, downstream cytokine induction profiles, and the magnitude of the antiviral immune response [1]. Consequently, experimental outcomes obtained with 8-oxoguanosine, loxoribine, or other C8-substituted analogs cannot be assumed to translate directly to 8-hydroxymethyl guanosine without empirical validation.

Unmodified guanosine lacks C8-induced syn conformation and TLR7 activation profile; receptor recognition may not transfer.

Disubstituted C8 analogs (e.g., 7-methyl-8-oxoguanosine) exhibit higher cytokine induction potency; immunostimulatory signature may differ significantly.

C8 substituent identity (hydroxymethyl vs. oxo, bromo, mercapto) alters metabolic stability and PNP substrate behavior; direct substitution may shift compound half-life.

8-Hydroxymethyl Guanosine vs. Analogs: Key Evidence


TLR7 Immunostimulation: C8-Substituted Guanosines

The structural basis for TLR7 activation by guanosine analogs has been systematically characterized, revealing that C8-substituted guanines, including 8-hydroxymethyl guanosine, activate immune cells via TLR7 through a pathway requiring endosomal maturation [1]. This is a class-level property shared by other C8-substituted guanosine analogs; however, the nature of the C8 substituent determines the activation threshold and potency. For instance, the widely studied analog loxoribine (7-allyl-8-oxoguanosine) incorporates both an N7-allyl and a C8-oxo group, representing a distinct pharmacophore that yields potent TLR7 agonism . In contrast, 8-hydroxymethyl guanosine bears only a C8-hydroxymethyl modification and no N7 substituent, resulting in a different interaction profile with the TLR7 binding pocket [1].

Immunostimulatory Potency (Class-level)
Class-level inference
Disubstituted analogs ~10-fold leftward shift in dose-response vs. monosubstituted
Supports lower response expectation for 8-HMG; enables dose-response profiling
Direct quantitative data for 8-HMG not reported
TLR7 agonism immunostimulation nucleoside analog

Type I Interferon Induction in Animal Models

8-Hydroxymethyl guanosine exhibits a calculated LogP of -2.7, which is lower (more hydrophilic) than that of many other C8-substituted guanosine analogs due to the polar hydroxymethyl group . This physicochemical property directly influences aqueous solubility and membrane permeability, differentiating it from analogs with more lipophilic substituents. For example, loxoribine (C₁₃H₁₇N₅O₆, MW 339.31) with an N7-allyl group and C8-oxo moiety is reported to have improved oral bioavailability, a property linked to its distinct LogP and solubility characteristics .

Type I IFN Induction
Class-level inference
8-OHG: cytokine production comparable to guanosine; 8-HMG class: interferon induction reported in animal models
Supports antiviral and immunomodulatory research; TLR7-dependent response context
Direct quantitative data for 8-HMG not available
solubility LogP nucleoside analog

Metabolic Stability vs. Unmodified Guanosine

Vendor technical documentation specifies that 8-hydroxymethyl guanosine powder is stable for 3 years when stored at -20°C, or 2 years at 4°C; once dissolved, it is stable for 6 months at -80°C . This stability profile is typical for modified nucleosides but may differ from analogs with oxidatively labile groups. For instance, 8-oxoguanosine derivatives are known to be prone to further oxidation under ambient conditions due to their lower oxidation potential (approximately 0.7 V vs NHE) compared to guanosine (1.3 V) . While 8-hydroxymethyl guanosine lacks the readily oxidizable 8-oxo moiety, the hydroxymethyl group may still undergo oxidation to the corresponding aldehyde or carboxylic acid under harsh oxidative conditions, necessitating appropriate storage.

Metabolic Stability
Class-level inference
8-BrGuo: not a PNP substrate; 8-OHdG: metabolically more stable than dG in serum
Likely resistance to nucleoside salvage; supports sustained compound activity studies
Inferred for 8-hydroxymethyl guanosine
stability storage nucleoside analog

8-Hydroxymethyl Guanosine: Validated Applications


TLR7 Agonist Screening and Immunomodulation

8-Hydroxymethyl guanosine, as a mono-C8-substituted guanosine analog, serves as a valuable tool compound for investigating TLR7-dependent antiviral immune responses. In animal models, administration of this compound induces type I interferons, leading to antiviral effects . This activity, while class-typical for C8-substituted guanosines, provides a baseline for comparative studies against more potent disubstituted analogs like loxoribine, enabling structure-activity relationship (SAR) elucidation of TLR7 agonism .

Metabolic Stability and Nucleoside Salvage Pathways

The compound's specific C8-hydroxymethyl modification offers a distinct hydrogen-bonding and steric profile compared to C8-oxo (8-oxoguanosine) or C8-nitro analogs. Researchers can employ 8-hydroxymethyl guanosine in competitive binding assays or molecular docking studies to dissect the contribution of the C8 substituent to TLR7 binding affinity and subsequent NF-κB activation, as established by the foundational work linking guanosine analog activity to TLR7 .

Nucleic Acid Conformation and Structural Biology

Given its hydrophilic nature (LogP = -2.7) , 8-hydroxymethyl guanosine is particularly suited for studies evaluating the impact of nucleoside analog hydrophilicity on in vivo distribution, clearance, and formulation requirements. It can be directly compared against more lipophilic TLR7 agonists such as loxoribine to establish correlations between physicochemical properties and oral bioavailability or tissue penetration .

Antiviral and Vaccine Adjuvant Research

8-Hydroxymethyl guanosine can be utilized as a synthetic intermediate for the preparation of further C8-functionalized guanosine analogs, including 8-formyl, 8-carboxy, or 8-aminomethyl derivatives, via oxidation or substitution reactions . This utility is distinct from 8-oxoguanosine, which is primarily employed as an oxidative stress biomarker rather than a synthetic building block [1].

Application
Selection Property
Validation Focus
TLR7 Agonist Screening
Monosubstituted C8-guanosine analog
Cytokine profile differentiation (IL-6, TNF-α, IFN-γ, IL-1α); dose-response context
Metabolic Stability Studies
Resistance to PNP-mediated salvage degradation
Sustained compound activity in cell-based/in vivo models; serum stability context
Nucleic Acid Conformation Research
Syn conformation structural probe
Base-pairing alteration; TLR7 ligand-receptor interaction mode
Antiviral & Adjuvant Research
TLR7-dependent interferon induction
In vivo model-response context; antiviral endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxymethyl guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.